molecular formula C10H13NO2 B155686 Cyclohexyl 2-cyanoacrylate CAS No. 10151-78-7

Cyclohexyl 2-cyanoacrylate

Cat. No. B155686
CAS RN: 10151-78-7
M. Wt: 179.22 g/mol
InChI Key: ILRMPAUJTPZAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-cyanoacrylate (CHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research. It is a colorless liquid with a strong odor and is known for its fast-drying properties. CHCA is commonly used in laboratory experiments due to its ability to bond quickly and strongly to various surfaces.

Mechanism Of Action

Cyclohexyl 2-cyanoacrylate works by polymerizing in the presence of moisture, forming a strong and durable bond between two surfaces. The polymerization reaction is exothermic and occurs rapidly, resulting in the formation of a solid adhesive within seconds.

Biochemical And Physiological Effects

Cyclohexyl 2-cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in the closure of skin wounds, and no adverse effects have been reported. However, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body.

Advantages And Limitations For Lab Experiments

Cyclohexyl 2-cyanoacrylate has several advantages for lab experiments, including its fast-drying and strong bonding properties, which allow for quick and reliable results. It can also be used in a variety of applications, including tissue engineering and microfabrication. However, Cyclohexyl 2-cyanoacrylate has some limitations, such as its sensitivity to moisture, which can affect its bonding properties. It is also difficult to remove once it has bonded to a surface, which can be a disadvantage in some experiments.

Future Directions

There are several future directions for Cyclohexyl 2-cyanoacrylate research. One area of interest is the development of new formulations that can be used in a wider range of applications. Another area of interest is the development of new methods for removing Cyclohexyl 2-cyanoacrylate from surfaces once it has bonded. Additionally, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body, particularly in the context of tissue engineering and drug delivery.

Synthesis Methods

Cyclohexyl 2-cyanoacrylate can be synthesized by reacting cyanoacetic acid with cyclohexyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of Cyclohexyl 2-cyanoacrylate. The purity of the final product can be improved by distillation or recrystallization.

Scientific Research Applications

Cyclohexyl 2-cyanoacrylate has been widely used in scientific research as a tissue adhesive due to its fast-drying and strong bonding properties. It has been used in various applications, including wound closure, tissue engineering, and drug delivery. Cyclohexyl 2-cyanoacrylate has also been used as a tool for microfabrication and microfluidics due to its ability to bond to various surfaces.

properties

CAS RN

10151-78-7

Product Name

Cyclohexyl 2-cyanoacrylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

cyclohexyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C10H13NO2/c1-8(7-11)10(12)13-9-5-3-2-4-6-9/h9H,1-6H2

InChI Key

ILRMPAUJTPZAIQ-UHFFFAOYSA-N

SMILES

C=C(C#N)C(=O)OC1CCCCC1

Canonical SMILES

C=C(C#N)C(=O)OC1CCCCC1

Other CAS RN

10151-78-7

Origin of Product

United States

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